An In-depth Technical Guide to 4-Chloro-isatoic Anhydride: Properties, Reactivity, and Applications in Synthesis
An In-depth Technical Guide to 4-Chloro-isatoic Anhydride: Properties, Reactivity, and Applications in Synthesis
This guide provides an in-depth exploration of 4-Chloro-isatoic anhydride (CAS No: 40928-13-0), a pivotal heterocyclic intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes its core physicochemical properties, delineates its characteristic reactivity, and presents practical, field-proven protocols for its application. We will delve into the mechanistic underpinnings of its utility, particularly in the construction of pharmacologically significant scaffolds such as quinazolinones.
Core Molecular Profile and Physicochemical Properties
4-Chloro-isatoic anhydride, also known as 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated derivative of isatoic anhydride.[1] The presence of a chlorine atom and the inherent strain of the anhydride ring render it a versatile electrophilic building block.[1] It typically appears as a white to light yellow crystalline powder.[2][3]
Diagram 1: Chemical Structure of 4-Chloro-isatoic Anhydride
Caption: Structure of 4-Chloro-isatoic anhydride.
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40928-13-0 | [2][4] |
| Molecular Formula | C₈H₄ClNO₃ | [1][2] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals | [1][2] |
| Melting Point | 255-259 °C | [1][2][4] |
| Solubility | Soluble in Dimethylformamide (DMF); sparingly soluble to insoluble in water. | [1][2] |
| Density (Predicted) | ~1.540 g/cm³ | [2][5] |
| pKa (Predicted) | 9.95 ± 0.20 | [2] |
| Synonyms | 7-Chloroisatoic anhydride, 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | [4][6] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-chloro-isatoic anhydride is dominated by the two electrophilic carbonyl carbons within the heterocyclic ring. Nucleophilic attack can occur at either the C2 or C4 position, leading to ring-opening. This dual reactivity is the cornerstone of its synthetic utility.
Reaction with Nucleophiles: A Dichotomous Pathway
The reaction with nucleophiles, particularly amines, is the most significant transformation of isatoic anhydrides.[7][8] The nucleophile attacks the more electrophilic C4 carbonyl carbon, leading to the formation of an intermediate which subsequently undergoes decarboxylation (loss of CO₂) to yield a 2-amino-4-chlorobenzamide derivative.[7][9] This pathway is favored by primary and less sterically hindered secondary amines.[7]
This transformation is crucial as the resulting anthranilamide is a direct precursor to a vast array of heterocyclic compounds, most notably quinazolinones, which are formed upon subsequent cyclization with a suitable carbon source (e.g., an aldehyde or orthoester).[10][11]
Diagram 2: General Reaction Mechanism with Primary Amines
Caption: Reaction of 4-chloro-isatoic anhydride with a primary amine.
Application in Synthesis: The Three-Component Quinazolinone Protocol
The synthesis of quinazolinone scaffolds is a testament to the efficacy of 4-chloro-isatoic anhydride as a building block.[10][12] These structures are of immense interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.[10]
A robust and atom-economical approach is the one-pot, three-component reaction involving 4-chloro-isatoic anhydride, a primary amine, and an aldehyde.[13] This method provides rapid access to structurally diverse 2,3-dihydroquinazolin-4(1H)-ones.
Field-Proven Experimental Protocol
The following protocol describes the synthesis of a 2,3-disubstituted-7-chloro-2,3-dihydroquinazolin-4(1H)-one, a common derivative.
Objective: To synthesize a 7-chloro-quinazolinone derivative via a one-pot, three-component reaction.
Materials:
-
4-Chloro-isatoic anhydride (1.0 eq)
-
Primary amine (e.g., aniline) (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Catalyst (e.g., p-toluenesulfonic acid or sulfamic acid) (0.1 eq)[11][13]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-isatoic anhydride (1.0 eq), the primary amine (1.0 eq), the aldehyde (1.0 eq), and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the mixture. The catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by the anthranilamide intermediate.
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds via the in-situ formation of the 2-amino-4-chlorobenzamide, which then condenses with the aldehyde.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[2]
Diagram 3: Experimental Workflow for Quinazolinone Synthesis
Caption: Workflow for the three-component synthesis of quinazolinones.
Broader Applications
Beyond quinazolinones, 4-chloro-isatoic anhydride is a precursor for other specialty chemicals. Its derivatives are utilized in the synthesis of dyes, pigments, and advanced polymers, where the chloro-substituted benzene ring can be further functionalized to tune the material's properties, such as color, durability, and thermal stability.[3][14]
Safety and Handling
As a laboratory chemical, 4-Chloro-isatoic anhydride requires careful handling in a well-ventilated area, preferably a fume hood.[6]
-
Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.[4][6] May cause respiratory irritation.[6]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory. A dust mask is recommended when handling the powder.[4]
-
Storage: Store in a cool, dry place under an inert atmosphere, away from incompatible materials.[1][2]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[1][15][16]
Conclusion
4-Chloro-isatoic anhydride is a high-value, versatile intermediate whose significance is firmly established in both academic research and industrial synthesis. Its predictable reactivity, particularly in multicomponent reactions, provides an efficient and modular route to complex heterocyclic systems of high pharmaceutical importance. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, empowers chemists to leverage its full synthetic potential in the development of novel molecules and materials.
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4-Chloro-isatoic Anhydride>];
Amine [label=<R-NH₂Primary Amine>];
Unstable Carbamic Acid Intermediate>];
N-substituted-2-amino-4-chlorobenzamide>];
CO2 [label=<"- CO₂">];